tert-Butyl 3-(2-iodoethoxy)propanoate
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Overview
Description
tert-Butyl 3-(2-iodoethoxy)propanoate:
Mechanism of Action
Target of Action
Tert-Butyl 3-(2-iodoethoxy)propanoate is a type of organic compound It’s known that the iodine (i) acts as a good leaving group for nucleophilic substitution reactions .
Mode of Action
The compound contains an iodine group and a t-butyl ester . The iodine (I) in the compound acts as a good leaving group for nucleophilic substitution reactions . This means that the iodine atom can be replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond in relation to a reaction .
Biochemical Pathways
Given its structure and reactivity, it can be inferred that it may be involved in various organic synthesis reactions as a reagent .
Pharmacokinetics
It’s known that the t-butyl ester groups can be deprotected under acidic conditions , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound is often used in organic synthesis as a reagent , implying that it can contribute to the synthesis of other organic compounds.
Action Environment
This compound is a colorless to light yellow liquid with a special odor . It is volatile at room temperature and soluble in various organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-iodoethoxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound acts as a good leaving group, making it suitable for nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Ester Hydrolysis: The major product is the corresponding carboxylic acid, along with tert-butanol as a byproduct.
Scientific Research Applications
tert-Butyl 3-(2-iodoethoxy)propanoate has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules[][1].
Medicinal Chemistry: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients[][1].
Bioconjugation: It serves as a linker in the conjugation of biomolecules, such as peptides and proteins, to various surfaces or other biomolecules.
Material Science: The compound is employed in the modification of polymers and other materials to impart specific properties.
Comparison with Similar Compounds
- tert-Butyl 3-(2-chloroethoxy)propanoate
- tert-Butyl 3-(2-bromoethoxy)propanoate
- tert-Butyl 3-(2-fluoroethoxy)propanoate
Comparison: tert-Butyl 3-(2-iodoethoxy)propanoate is unique due to the presence of the iodine atom, which is a better leaving group compared to chlorine, bromine, and fluorine . This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of synthetic applications . Additionally, the tert-butyl ester group provides stability and can be easily removed under acidic conditions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(2-iodoethoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEWEVSSGBFOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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